

A Comparative Toxicological Analysis: N-Nitrosoglyphosate, Glyphosate, and AMPA

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Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

Cat. No.: *B3329239*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of three related compounds: glyphosate, the active ingredient in many broad-spectrum herbicides; its primary metabolite, aminomethylphosphonic acid (AMPA); and a manufacturing impurity, N-Nitrosoglyphosate (NNG). The information presented herein is intended for an audience with a background in toxicology and related scientific disciplines.

Executive Summary

Glyphosate is one of the most widely used herbicides globally. Its safety, along with that of its metabolite AMPA and the impurity NNG, is a subject of ongoing scientific scrutiny. This guide summarizes available experimental data on the cytotoxicity, genotoxicity, and oxidative stress potential of these compounds. A significant data gap exists for N-Nitrosoglyphosate, with most of the available information pertaining to its classification as a potential carcinogen, rather than direct comparative toxicity studies. In contrast, a substantial body of research is available for glyphosate and AMPA, allowing for a more direct comparison.

Introduction to the Compounds

Glyphosate is a non-selective herbicide that acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in plants, which is essential for the synthesis of aromatic amino acids.^[1]

Aminomethylphosphonic acid (AMPA) is the main breakdown product of glyphosate in the environment and is also formed through metabolism in organisms.[2]

N-Nitrosoglyphosate (NNG) is a nitrosamine impurity that can be formed during the synthesis of technical grade glyphosate.[3][4] Nitrosamines as a class of compounds are recognized for their carcinogenic potential.[1][4] Regulatory limits are in place for the maximum allowable concentration of NNG in glyphosate formulations.[3][5]

Comparative Toxicity Data

The following tables summarize the available quantitative data from various in vitro and in vivo studies. It is important to note the absence of direct comparative data for N-Nitrosoglyphosate across these toxicological endpoints.

Cytotoxicity Data

Compound	Cell Line/Organism	Assay	Endpoint	Result	Reference
Glyphosate	Human Caco-2 cells	MTT Assay	IC50	> 10,000 µg/mL	[6]
Murine L929 cells	MTT Assay	IC50	1,600 µg/mL	[6]	
Human peripheral white blood cells	Fluorescent co-labeling & WST-1 assay	Cytotoxicity	No notable activity up to 10,000 µM	[7][8]	
AMPA	-	-	-	Data not available in comparative studies	-
N-Nitrosoglyphosate	-	-	-	No direct experimental data found	-

IC50: Half maximal inhibitory concentration

Genotoxicity Data

Compound	Test System	Assay	Result	Reference
Glyphosate	Human lymphocytes	Micronucleus test	Statistically significant increase in MN frequency at 100 μ M after 20-h exposure.	[7][8]
Human Hep-2 cells	Comet assay	Significant increase in DNA damage at 3.00 to 7.50 mM.	[9]	
Mice (in vivo)	Micronucleus test	Statistically significant increase at 400 mg/kg.	[9]	
AMPA	-	-	Data not available in comparative studies	-
N-Nitrosoglyphosate	-	-	No direct experimental data found. Classified as a potential genotoxic carcinogen.	[3]

MN: Micronucleus

Oxidative Stress Data

Compound	Study Population/Sy stem	Biomarker(s)	Key Findings	Reference
Glyphosate	US Adults (NHANES data)	Serum MeFox and MMA	Associated with biomarkers of oxidative stress and mitochondrial function.	[10]
Farmers (Agricultural Health Study)	Urinary 8-OHdG and MDA	Positive association between urinary glyphosate and levels of oxidative stress biomarkers.	[11][12]	
AMPA	Pregnant Women (PROTECT cohort)	Urinary 8-iso-PGF2α metabolite	Associated with higher levels of this oxidative stress biomarker.	[10]
N-Nitrosoglyphosate	-	-	No direct experimental data found.	-

MeFox: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid; MMA: Methylmalonic acid; 8-OHdG: 8-hydroxy-2'-deoxyguanosine; MDA: Malondialdehyde; 8-iso-PGF2α: 8-iso-prostaglandin F2α

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of common experimental protocols used in the cited research.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- **Cell Culture:** Cells (e.g., Caco-2, L929) are cultured in appropriate media and seeded into 96-well plates.
- **Treatment:** Cells are exposed to varying concentrations of the test compound (glyphosate, etc.) for a specified duration (e.g., 24 or 48 hours).
- **MTT Incubation:** After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., isopropanol, DMSO).
- **Quantification:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The intensity of the color is proportional to the number of viable cells.
- **Data Analysis:** The IC₅₀ value, the concentration of the substance that causes a 50% reduction in cell viability, is calculated.

Genotoxicity Assessment: In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus after cell division. Their presence indicates chromosomal damage.

- **Cell Culture and Treatment:** Human lymphocytes or other suitable cell lines are cultured and exposed to the test substance with and without metabolic activation (e.g., S9 mix).
- **Cytokinesis Block:** Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
- **Scoring:** Binucleated cells are scored for the presence of micronuclei under a microscope.
- **Data Analysis:** The frequency of micronucleated cells is calculated and compared to negative and positive controls.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

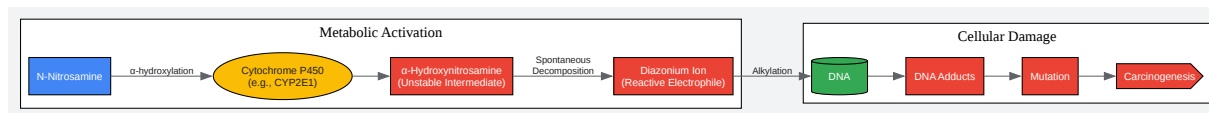
- **Cell Preparation and Treatment:** Cells are treated with the test compound.
- **Embedding in Agarose:** The cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail."
- **Staining and Visualization:** The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
- **Data Analysis:** Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Nitrosamines

The genotoxicity of nitrosamines is often dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process is a critical consideration

in toxicological assessments.

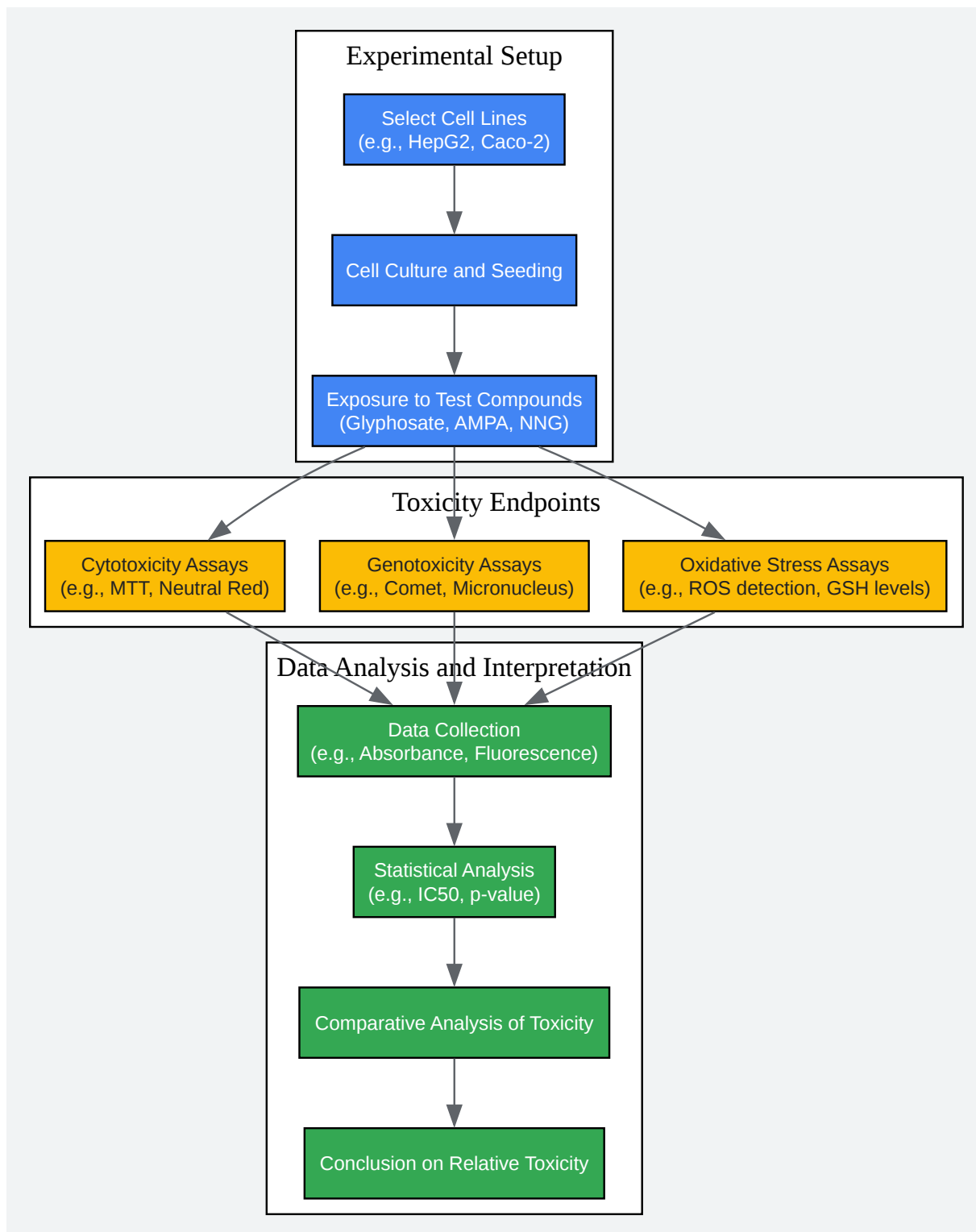


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Caption: Metabolic activation of N-nitrosamines leading to DNA damage.

General Workflow for In Vitro Toxicity Testing

The following diagram illustrates a typical workflow for the comparative in vitro toxicity testing of chemical compounds.



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